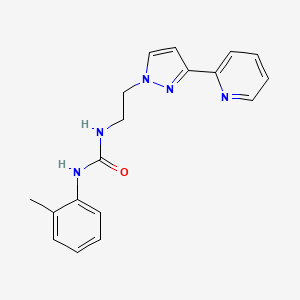
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea, also known as PPEOTU, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPEOTU belongs to the class of urea derivatives, which have been widely explored for their diverse biological activities.
Scientific Research Applications
Association and Complex Formation
One study investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopic titrations and quantum chemical calculations. This research highlighted the classical substituent effect on the association and the crucial role of intramolecular hydrogen bond breaking in urea derivatives for complex formation, providing insights into the molecular interactions and structural characteristics of these compounds (Ośmiałowski et al., 2013).
Supramolecular Complexes
Another study demonstrated the use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor for urea, forming highly stable supramolecular complexes characterized by spectroscopy and X-ray diffraction analysis. This receptor utilizes imine nitrogen and the cavity to form hydrogen-bonded adducts with high binding affinity, showcasing a unique design for chemical and biological recognition (Chetia & Iyer, 2006).
Antibacterial Agents
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety found that these compounds exhibited significant antibacterial activity. The synthesis process involved reactions with various active methylene compounds and hydrazine derivatives, producing a range of derivatives suitable for antibacterial applications (Azab et al., 2013).
Pyrazolyl-Substituted Pyridinium and Guanidinium Salts
A study detailed a versatile protocol for synthesizing pyrazolyl-substituted pyridinium and guanidinium salts from pyridone and urea derivatives. This method represents an efficient, functional-group-compatible approach yielding products in high yields and provides a new pathway for the development of diverse chemical structures (Echterhoff et al., 2014).
Rheology and Gelation Properties
The study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea explored its ability to form hydrogels with various acids, demonstrating that the morphology and rheology of these gels could be tuned by the identity of the anion. This research opens avenues for adjusting the physical properties of gels for potential applications in various fields (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-6-2-3-7-15(14)21-18(24)20-11-13-23-12-9-17(22-23)16-8-4-5-10-19-16/h2-10,12H,11,13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMGWPRGIZLGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2401960.png)
![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)
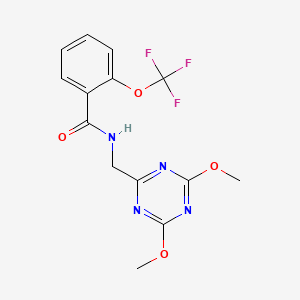
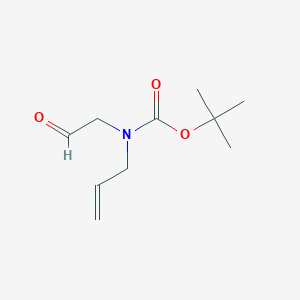
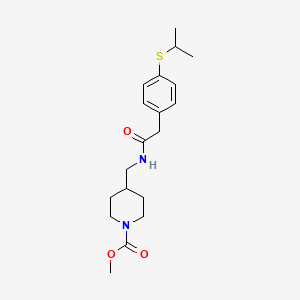
![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)
![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)
![9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
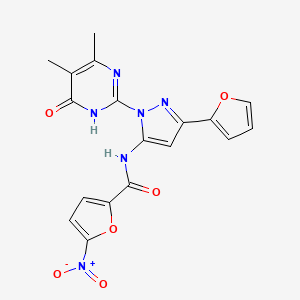
![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)
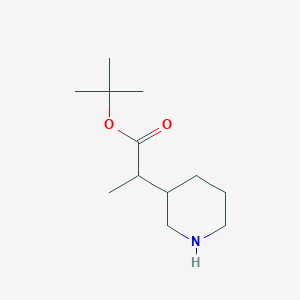
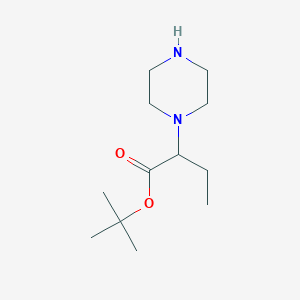
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2401976.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2401978.png)